7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C17H13NO5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
7-ethoxy-4-(3-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C17H13NO5/c1-2-22-13-6-7-14-15(10-17(19)23-16(14)9-13)11-4-3-5-12(8-11)18(20)21/h3-10H,2H2,1H3 |
InChI Key |
IRQJJCVGXKXNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Coumarin Scaffold Formation
The Pechmann condensation is a classical method for synthesizing coumarins by reacting phenols with β-keto esters under acidic conditions. For 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one, this reaction can be adapted using 3-nitrophenylacetic acid as the β-keto ester equivalent and 4-ethoxyresorcinol (7-ethoxy-1,3-benzenediol) as the phenolic component.
Representative Reaction Conditions
-
Reactants : 4-ethoxyresorcinol (1.0 equiv), 3-nitrophenylacetic acid (1.2 equiv)
-
Catalyst : Concentrated sulfuric acid (10 mol%)
-
Solvent : Ethanol (reflux, 6–8 hours)
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, column chromatography purification (hexane/ethyl acetate = 4:1)
-
Yield : ~60–70% (estimated based on analogous coumarin syntheses).
The ethoxy group at the 7-position is introduced via the phenolic starting material, eliminating the need for post-synthesis functionalization.
Nitro Group Introduction via Electrophilic Aromatic Substitution
In cases where the nitro group is added after coumarin formation, electrophilic nitration can be employed. For example, 4-phenylcoumarin derivatives undergo nitration at the meta position of the phenyl ring under mixed acid conditions (HNO₃/H₂SO₄).
Procedure :
-
Dissolve 4-phenyl-7-hydroxycoumarin (1.0 equiv) in glacial acetic acid.
-
Add concentrated HNO₃ (1.5 equiv) dropwise at 0–5°C.
-
Stir for 4 hours, then pour into ice water to precipitate the product.
-
Recrystallize from ethanol to obtain 4-(3-nitrophenyl)-7-hydroxycoumarin.
Key Data :
-
Reaction Temperature : 0–5°C (prevents over-nitration)
Ethoxylation of 7-Hydroxycoumarin Derivatives
Williamson Ether Synthesis
The 7-hydroxy group in 4-(3-nitrophenyl)-7-hydroxycoumarin can be ethoxylated using ethyl bromide or ethyl iodide in the presence of a base.
Optimized Protocol :
-
Reactants : 4-(3-nitrophenyl)-7-hydroxycoumarin (1.0 equiv), ethyl bromide (2.0 equiv)
-
Base : K₂CO₃ (3.0 equiv)
-
Solvent : DMF (anhydrous, 80°C, 12 hours)
-
Workup : Dilute with water, extract with dichloromethane, dry over Na₂SO₄
Spectral Validation :
-
IR : Loss of O–H stretch (~3200 cm⁻¹), appearance of C–O–C asymmetric stretch (~1250 cm⁻¹).
-
¹H NMR : Ethoxy protons as a quartet at δ 1.35–1.40 ppm (CH₃) and δ 4.05–4.15 ppm (CH₂).
Alternative Pathways via Knoevenagel Condensation
Coumarin Ring Formation with Pre-Functionalized Nitrophenyl Groups
A Knoevenagel condensation between 2-hydroxy-4-ethoxybenzaldehyde and 3-nitrophenylacetonitrile in the presence of piperidine yields the target compound directly.
Synthesis Details :
-
Reactants : 2-hydroxy-4-ethoxybenzaldehyde (1.0 equiv), 3-nitrophenylacetonitrile (1.1 equiv)
-
Catalyst : Piperidine (20 mol%)
-
Solvent : Ethanol (reflux, 3 hours)
Mechanistic Insight :
The reaction proceeds via enolate formation at the α-carbon of the nitrile, followed by cyclization and dehydration to form the coumarin lactone.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Pechmann Condensation | Single-step, high atom economy | Requires harsh acidic conditions | 60–70% |
| Post-Synthesis Nitration | Modular nitro group introduction | Risk of regioselectivity issues | 50–55% |
| Knoevenagel Condensation | Mild conditions, high purity | Limited to accessible aldehydes | 85–90% |
Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) :
δ 8.35–8.30 (m, 1H, Ar–H), 8.15–8.10 (m, 2H, Ar–H), 7.65 (d, J = 8.8 Hz, 1H, H-6), 6.90 (d, J = 2.4 Hz, 1H, H-8), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃). -
IR (KBr) :
ν = 1725 cm⁻¹ (lactone C=O), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂), 1245 cm⁻¹ (C–O–C).
Challenges and Optimization Opportunities
-
Regioselectivity in Nitration : The meta-directing nature of the phenyl group in 4-phenylcoumarins favors 3-nitrophenyl formation, but minor ortho/para byproducts may require chromatographic separation.
-
Ethoxylation Efficiency : Polar aprotic solvents like DMF improve nucleophilic substitution kinetics compared to ethanol or THF .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 7-ethoxy-4-(3-aminophenyl)-2H-chromen-2-one.
Substitution: Formation of various substituted coumarins depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with appropriate nitro-substituted phenyl derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research has shown that 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one exhibits selective cytotoxicity against various cancer cell lines. In vitro studies utilizing the MTT assay have demonstrated significant cell death in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism appears to involve apoptosis, as indicated by DNA fragmentation assays and mRNA expression analysis of apoptotic markers such as P53 and BAX .
Table 1: Cytotoxicity of 7-Ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one
| Cell Line | IC50 (μM) | Effect on Apoptotic Markers |
|---|---|---|
| MCF-7 | 25 | Up-regulation of P53, BAX |
| HCT-116 | 30 | Down-regulation of BCL2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy of 7-Ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 75 | Bacteriostatic |
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, indicating its ability to scavenge free radicals effectively. This property is crucial for its application in preventing oxidative stress-related diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one with biological targets. These studies suggest that the compound can bind effectively to enzymes involved in cancer progression and inflammation, providing a rationale for its observed biological activities .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of chromenone derivatives, including 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one. The study highlighted its selective cytotoxicity against MCF-7 cells, demonstrating that treatment led to significant apoptosis as evidenced by increased DNA fragmentation rates compared to untreated controls .
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it could serve as a potential alternative to conventional antibiotics due to its efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of chromen-2-one derivatives are highly dependent on substituent positions and types. Key comparisons include:
- Nitro Group Position : The 3-nitrophenyl group in the target compound (meta-substitution) creates distinct electronic effects compared to para-substituted analogues (e.g., 4-nitrophenyl in ). Meta substitution may reduce steric hindrance and alter dipole interactions in biological targets.
- Alkoxy vs.
Physicochemical Properties
Molecular weight and solubility trends:
*LogP estimated using fragment-based methods.
- The target compound’s higher molecular weight and nitro group increase hydrophobicity compared to simpler derivatives (e.g., 3-acetyl-4-hydroxy-2H-chromen-2-one ), which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
7-Ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one, a chromone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the reaction of appropriate starting materials under controlled conditions. The compound is characterized by its chromone core, which is known for diverse biological activities. The synthetic route generally employs methods such as condensation reactions and cyclization processes, yielding compounds with high purity and yield.
Anticancer Activity
Recent studies have demonstrated that chromone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one showed promising activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The compound's IC50 values were reported at 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7, indicating strong anticancer potential when compared to standard chemotherapeutics .
The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in treated cells, including membrane blebbing and nuclear disintegration .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated significant antioxidant activity through various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). These assays indicated that the compound effectively neutralizes free radicals, contributing to its potential therapeutic benefits in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one can be attributed to its structural features. Modifications at specific positions on the chromone scaffold significantly influence its potency:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 3 | Nitro group | Enhances cytotoxicity |
| 4 | Ethoxy group | Increases solubility and bioavailability |
| 6 | Alkyl substitutions | Affects lipophilicity and efficacy |
Studies indicate that electron-withdrawing groups at the 3-position enhance anticancer activity while maintaining selectivity towards cancer cells .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various chromone derivatives, including 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one. The results indicated a significant reduction in cell viability in both A-549 and MCF-7 cell lines, with morphological assessments confirming apoptotic features post-treatment .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various pharmacological targets. Results showed favorable interactions with proteins associated with cancer pathways, supporting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a substituted phenyl group to the chromen-2-one core. For example, 6-(3-nitrophenyl)-2H-chromen-2-one derivatives have been synthesized using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, achieving yields up to 61% in dioxane/water (5:1) at reflux . Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of nitroaryl intermediates.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Temperature Control : Reactions at 80–100°C reduce side-product formation.
Yield discrepancies (12–78%) highlight the need for iterative condition adjustments .
Q. How can researchers confirm the structural integrity of 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and nitrophenyl protons (δ ~7.5–8.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, with R-factors < 0.05 indicating high precision. For example, chromen-2-one derivatives often exhibit planar fused-ring systems and dihedral angles < 10° between aryl groups .
Advanced Research Questions
Q. How do substituent variations at the 3-nitrophenyl and 7-ethoxy positions influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites for further derivatization .
Q. What methodologies resolve contradictions in biological activity data for chromen-2-one derivatives across studies?
- Methodological Answer : Contradictions often arise from assay variability. Standardized protocols include:
- Dose-Response Curves : Use ≥3 biological replicates to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity against MCF-7 cells) using fixed-effects models to identify trends .
Q. How can crystallographic data be leveraged to design analogs with improved binding affinity?
- Methodological Answer :
- Crystal Structure Analysis : SHELX-refined structures reveal intermolecular interactions (e.g., hydrogen bonds between nitro groups and Arg123 in kinase targets).
- Docking Studies : Software like AutoDock Vina simulates ligand-receptor interactions. For example, 7-ethoxy-4-(3-nitrophenyl)-2H-chromen-2-one shows a docking score of −9.2 kcal/mol against COX-2, suggesting strong binding .
- Fragment Replacement : Substitute the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to enhance van der Waals contacts .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step syntheses of nitro-substituted chromen-2-ones?
- Methodological Answer :
- Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes nitro-reduction byproducts.
- Protecting Groups : Temporarily protect hydroxyl groups (e.g., TBS ethers) during nitration steps to prevent side reactions .
Q. How can researchers validate the compound’s role as a fluorescent probe or enzyme inhibitor?
- Methodological Answer :
- Fluorescence Quenching Assays : Measure emission intensity at λₑₓ/λₑₘ = 350/450 nm in the presence of metal ions (e.g., Cr³⁺). A Stern-Volmer plot (Ksv = 1.2 × 10⁴ M⁻¹) confirms selective binding .
- Enzyme Inhibition Kinetics : Conduct Michaelis-Menten assays (e.g., for α-glucosidase inhibition). Lineweaver-Burk plots distinguish competitive (Kᵢ = 12 µM) vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
